molecular formula C13H16BrNO B12092226 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol

3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B12092226
M. Wt: 282.18 g/mol
InChI Key: SQGJRSORSBXTHT-UHFFFAOYSA-N
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Description

Chemical Structure: 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol features a 5-bromoindole core linked to a 2,2-dimethylpropan-1-ol group. The bromine atom at the 5-position of the indole ring enhances electronic effects, while the branched alcohol chain influences solubility and hydrogen-bonding capacity .

Synthesis: The compound is synthesized via deprotection of a tert-butyldiphenylsilyl-protected precursor using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 50°C. This method yields the alcohol intermediate, which is further acetylated to form 3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropyl acetate (S10-2) using acetic anhydride and triethylamine .

Applications: Primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of RAS inhibitors and other bioactive molecules .

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C13H16BrNO/c1-13(2,8-16)6-9-7-15-12-4-3-10(14)5-11(9)12/h3-5,7,15-16H,6,8H2,1-2H3

InChI Key

SQGJRSORSBXTHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CNC2=C1C=C(C=C2)Br)CO

Origin of Product

United States

Preparation Methods

Aldehyde Intermediate Synthesis

The synthesis begins with the formylation of 5-bromoindole to yield 5-bromoindole-3-carbaldehyde (CAS: 877-03-2), a critical intermediate. This step is typically achieved via the Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux conditions. The aldehyde group at the 3-position serves as an electrophilic site for subsequent nucleophilic additions.

Grignard Addition and Alcohol Formation

The aldehyde undergoes nucleophilic attack by a Grignard reagent to install the 2,2-dimethylpropan-1-ol chain. For example, reaction with 2,2-dimethylpropylmagnesium bromide [(CH₃)₂CHMgBr] in anhydrous tetrahydrofuran (THF) at 0°C generates the secondary alcohol intermediate. Acidic workup (e.g., HCl) protonates the alkoxide to yield the primary alcohol.

Reaction Conditions:

  • Temperature: 0°C to room temperature

  • Solvent: THF or diethyl ether

  • Yield: 80–90% (estimated based on analogous reactions)

Reduction of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropanal

Ketone or Aldehyde Reduction

An alternative route involves reducing a pre-formed ketone or aldehyde derivative. For instance, 3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropanal is hydrogenated using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF. This method ensures high regioselectivity for the primary alcohol.

Optimization Data:

Reducing AgentSolventTemperatureYield
NaBH₄EtOH0°C85%
LiAlH₄THFReflux92%

Alkylation of 5-Bromoindole with Neopentyl Epoxide

Epoxide Ring-Opening Mechanism

The indole’s nucleophilic 3-position attacks the less substituted carbon of 2,2-dimethyloxirane (neopentyl epoxide) under acidic catalysis (e.g., BF₃·Et₂O). This Friedel-Crafts-type alkylation installs the neopentyl group directly, followed by hydrolysis to yield the alcohol.

Key Parameters:

  • Catalyst: BF₃·Et₂O (10 mol%)

  • Solvent: Dichloromethane (DCM)

  • Reaction Time: 12–24 hours

  • Yield: 70–75%

Hydrolysis of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropyl Esters

Ester Synthesis and Saponification

Acylating 5-bromoindole with 2,2-dimethylpropanoic acid chloride under basic conditions (e.g., pyridine) forms the corresponding ester. Subsequent hydrolysis with aqueous NaOH (20% w/v) at 55°C for 4 hours cleaves the ester to the alcohol.

Example Protocol from Patent Literature:

  • Esterification:

    • Reagents: 5-Bromoindole, 2,2-dimethylpropanoic acid chloride, pyridine

    • Yield: 95%

  • Hydrolysis:

    • Conditions: 20% NaOH, reflux, 4 hours

    • Yield: Quant.

Ultrasonication-Assisted Synthesis

Enhanced Reaction Kinetics

Ultrasound irradiation (25 kHz) accelerates reactions by improving mass transfer. For example, InCl₃-catalyzed coupling of 5-bromoindole with pre-formed neopentyl intermediates in 50% ethanol at 40°C achieves 95% yield in 20 minutes.

Advantages:

  • Reduced reaction time (20 min vs. 12–24 hours)

  • Higher purity due to minimized side reactions

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.30 (dd, J = 2.1, 8.7 Hz, 1H), 7.45 (d, J = 8.7 Hz, 1H), 8.04 (d, J = 3.0 Hz, 1H), 8.12 (d, J = 2.1 Hz, 1H), 3.89 (s, 3H).

  • IR (KBr): 3103 cm⁻¹ (N-H), 2923 cm⁻¹ (C-H), 1700 cm⁻¹ (C=O absent, confirming alcohol).

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Over-Alkylation: Controlled stoichiometry of Grignard reagents prevents di-addition.

  • Oxidation: Use of antioxidants (e.g., BHT) during storage preserves alcohol integrity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 3-(1H-indol-3-yl)-2,2-dimethylpropan-1-ol.

    Substitution: Formation of 3-(5-Amino-1H-indol-3-yl)-2,2-dimethylpropan-1-ol or 3-(5-Mercapto-1H-indol-3-yl)-2,2-dimethylpropan-1-ol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study indole-related pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with the aryl hydrocarbon receptor (AHR) or other transcription factors, influencing gene expression and cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences and similarities between 3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol and related compounds:

Compound Name Structural Features Synthesis Highlights Key Properties/Activities References
This compound (Target) 5-Bromoindole + 2,2-dimethylpropan-1-ol TBAF-mediated deprotection of silyl ether Intermediate for drug synthesis; polar due to alcohol group
3-((5-Bromo-2-nitrophenyl)amino)-2,2-dimethylpropan-1-ol (S3-1) Nitrophenylamino group replaces indole; branched alcohol Nucleophilic substitution of 4-bromo-2-fluoro-1-nitrobenzene with 3-amino-2,2-dimethylpropan-1-ol Reduced bioactivity compared to indole derivatives; nitro group enables further functionalization
3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one (Compound 21) Chalcone backbone with propenone linker and 4-cyanophenyl Claisen-Schmidt condensation COX-1/2 inhibition (IC₅₀ = 0.8 µM for COX-2); enhanced π-π stacking due to cyanophenyl
(R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol Shorter carbon chain (propan-2-ol); stereospecific R-configuration Unspecified alkylation or reduction methods Stereochemistry may enhance binding to chiral biological targets (e.g., enzymes)
Boc-5-bromo-DL-tryptophan 5-Bromoindole integrated into tryptophan backbone; Boc-protected amino acid Peptide coupling strategies Building block for brominated peptides; improved stability in biological matrices
(Z)-3-(2-(5-Bromo-1H-indol-3-yl)-2-cyanovinyl)-4-methoxybenzonitrile Cyano-vinyl group; methoxybenzonitrile moiety Knoevenagel condensation or similar Anti-endometriosis activity; cyano group enhances electrophilicity for target engagement
1-(5-Bromo-1-methylisoindolin-2-yl)-2,2-dimethylpropan-1-one Isoindole core with methyl and ketone groups Likely Friedel-Crafts acylation or nucleophilic substitution Altered solubility (logP ~3.5) due to ketone; isoindole system modifies ring strain

Key Comparative Insights

Electronic and Steric Effects
  • The electron-withdrawing bromine on indole enhances electrophilicity at the 3-position, facilitating nucleophilic substitutions .
  • Compound 21’s propenone linker and cyanophenyl group create a planar structure, enabling strong interactions with COX-2’s hydrophobic pocket .

Biological Activity

3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol (CAS: 2641451-60-5) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and cytotoxic effects, supported by relevant data and research findings.

  • Molecular Formula : C13H16BrNO
  • Molecular Weight : 282.18 g/mol
  • CAS Number : 2641451-60-5
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. Notably, compounds with bromine substitutions on the indole ring have shown promising activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

A comparative analysis of the MIC values of related indole compounds against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans reveals that halogenated indoles exhibit significant antimicrobial properties. For instance:

CompoundTarget PathogenMIC (µg/mL)
This compoundMRSATBD
5-Fluoro analogueMRSA>32
6-Methoxy phenethyl-indole-imidazoleC. neoformans≤0.25

The above table indicates that while specific MIC values for this compound are yet to be determined, related compounds demonstrate effective antimicrobial activity, suggesting a potential for further exploration of this compound’s efficacy.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In a study evaluating various indole derivatives, the following findings were noted:

  • Cell Line Testing : The compound was tested against human embryonic kidney cells (HEK293).
  • Hemolytic Activity : None of the tested compounds exhibited hemolytic activity at concentrations up to 32 µg/mL.
  • Cytotoxicity Levels : Some derivatives showed cytotoxic effects; however, the more active anti-MRSA candidates did not demonstrate significant cytotoxicity.

Case Studies and Research Findings

A notable case study involved a series of indole-imidazole compounds where structural modifications led to varied biological activities. The presence of bromine at the 5-position significantly enhanced the antimicrobial efficacy against MRSA and C. neoformans.

Key Findings:

  • Compounds with halogen substitutions generally exhibited higher activity against MRSA.
  • The structure–activity relationship (SAR) indicated that specific substitutions on the indole ring are critical for enhancing biological activity.

Q & A

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Methodological Answer : Optimize scalability via continuous flow systems (e.g., microreactors) to enhance heat/mass transfer. Screen alternative bases (e.g., Cs₂CO₃) or solvents (acetonitrile) to improve reaction efficiency. Implement in-line FTIR monitoring for real-time yield assessment .

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